An In-depth Technical Guide to N-butyl-2-methyl-5-phenylfuran-3-carboxamide
An In-depth Technical Guide to N-butyl-2-methyl-5-phenylfuran-3-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this document, a specific CAS (Chemical Abstracts Service) number for N-butyl-2-methyl-5-phenylfuran-3-carboxamide has not been identified in publicly accessible chemical databases. This may indicate that the compound is novel, not widely synthesized, or not registered. This guide is therefore based on established principles of organic chemistry, data from structurally analogous compounds, and predictive models.
Executive Summary
This technical guide provides a comprehensive overview of N-butyl-2-methyl-5-phenylfuran-3-carboxamide, a molecule of interest within the broader class of furan carboxamides. While specific experimental data for this exact compound is sparse, this document consolidates predictive data and established methodologies to serve as a foundational resource for researchers. The guide covers core compound identifiers, predicted physicochemical properties, a detailed, plausible synthetic pathway with mechanistic insights, and standard protocols for analytical characterization. Safety and handling considerations are also addressed based on the toxicological profiles of related chemical structures.
Compound Identification and Core Descriptors
The identity of a chemical compound is established through a collection of standardized nomenclature and structural representations.
| Identifier | Value | Source |
| IUPAC Name | N-butyl-2-methyl-5-phenylfuran-3-carboxamide | IUPAC Nomenclature |
| Molecular Formula | C₁₆H₁₉NO₂ | Calculated |
| Molecular Weight | 257.33 g/mol | Calculated |
| Canonical SMILES | CCCCNC(=O)C1=C(C)OC(C2=CC=CC=C2)=C1 | Calculated |
| InChI Key | (Predicted) | (Predicted) |
| CAS Number | Not Assigned | - |
Predicted Physicochemical Properties
Physicochemical properties are critical in drug development as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following properties are predicted based on computational models and comparison with similar structures.[1][2]
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water) | ~3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~42 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų).[3] |
| Hydrogen Bond Donors | 1 (Amide N-H) | Influences solubility and receptor binding interactions.[3] |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Furan O) | Influences solubility and receptor binding interactions.[3] |
| Rotatable Bonds | 6 | A higher number of rotatable bonds can correlate with increased conformational flexibility and binding promiscuity.[3] |
Proposed Synthesis Protocol: Amide Coupling
The most direct and widely adopted method for synthesizing carboxamides is the coupling of a carboxylic acid with an amine. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride.[4][5]
Overall Reaction Scheme
The synthesis is proposed as a two-step process starting from 2-methyl-5-phenylfuran-3-carboxylic acid.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-methyl-5-phenylfuran-3-carbonyl chloride
-
System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methyl-5-phenylfuran-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by the slow, dropwise addition of thionyl chloride (SOCl₂) (1.5 eq) at room temperature.
-
Reaction: Heat the reaction mixture to 70°C and stir for 2-4 hours. The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to observe the formation of the methyl ester.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is typically a light-sensitive oil and is used immediately in the next step without further purification.
Causality Insight: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is a highly reactive electrophile, making it an excellent intermediate for the subsequent nucleophilic attack by the amine.[5] Using it immediately prevents decomposition due to atmospheric moisture.
Step 2: Synthesis of N-butyl-2-methyl-5-phenylfuran-3-carboxamide
-
System Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve n-butylamine (1.2 eq) in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (TEA) (1.5 eq). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve the crude 2-methyl-5-phenylfuran-3-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride and the formation of the product.
-
Work-up and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-butyl-2-methyl-5-phenylfuran-3-carboxamide.
-
Causality Insight: The reaction is performed at 0°C to control the exothermicity of the acylation. Triethylamine acts as a scavenger for the HCl gas produced during the reaction, preventing the protonation of the n-butylamine and driving the reaction to completion.[4]
Analytical Characterization Workflow
Confirmation of the structure and purity of the synthesized compound is paramount. A multi-technique approach is required.[6][7]
Caption: Standard workflow for chemical structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include triplets and sextets for the n-butyl chain, a singlet for the methyl group on the furan ring, and multiplets in the aromatic region for the phenyl group and the furan proton. The amide N-H proton would likely appear as a broad singlet or a triplet.
-
¹³C NMR: Proton-decoupled ¹³C NMR would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide and the carbons of the furan and phenyl rings.[8]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be used to confirm the molecular weight. The exact mass should correspond to the calculated value for C₁₆H₁₉NO₂. Analysis of the fragmentation pattern can provide further structural confirmation.[8]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:
-
~3300 cm⁻¹: N-H stretching of the secondary amide.
-
~2960-2870 cm⁻¹: C-H stretching of the alkyl groups.
-
~1640 cm⁻¹: C=O stretching (Amide I band), a strong absorption.
-
~1540 cm⁻¹: N-H bending (Amide II band).
-
~1600, 1490 cm⁻¹: C=C stretching of the aromatic and furan rings.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.[9] A reversed-phase C18 column with a mobile phase gradient (e.g., water and acetonitrile, both containing 0.1% formic acid or TFA) and UV detection would be appropriate. A purity level of >95% is typically required for biological screening.
Safety and Handling
While no specific safety data sheet (SDS) exists for the title compound, a hazard assessment can be made based on its functional groups and precursors.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Toxicity: The toxicological properties have not been fully investigated. Amides can vary widely in toxicity. Furan derivatives can be irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin until proven otherwise.[13]
-
Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[12]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
N-butyl-2-methyl-5-phenylfuran-3-carboxamide represents a specific chemical entity for which foundational public data is not yet available. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling. By leveraging established chemical principles and data from analogous structures, researchers can confidently approach the study of this and other novel furan carboxamides. The protocols and predictive data herein serve as an essential starting point for any investigation involving this compound, enabling its potential exploration in medicinal chemistry and materials science.
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